Ethyl 1H-tetrazole-5-carboxylate sodium salt
Overview
Description
Ethyl 1H-tetrazole-5-carboxylate sodium salt, also known as 1H-Tetrazole-5-carboxylic acid ethyl ester sodium salt, is a chemical compound with the molecular formula C4H5N4NaO2 . It is used as a reagent in the preparation of pyrazole acids, which have niacin receptor agonistic activity and are useful for the treatment of dyslipidemia .
Synthesis Analysis
The synthesis of Ethyl 1H-tetrazole-5-carboxylate sodium salt involves complex chemical reactions. A method to synthesize Cu (II), Zn (II), Pb (II), and Cd (II) complexes with di-anionic tetrazole-5-carboxylate (ttzCOO2−) ligands involves an in situ hydrolysis of 1 H -tetrazole-5-carboxylic acid ethyl ester sodium salt .Molecular Structure Analysis
The molecular structure of Ethyl 1H-tetrazole-5-carboxylate sodium salt is characterized by a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. The compound has a molecular weight of 164.10 g/mol .Physical And Chemical Properties Analysis
Ethyl 1H-tetrazole-5-carboxylate sodium salt has a molecular weight of 164.1 g/mol. It has a complex structure with several functional groups, including an ethyl ester group and a tetrazole ring . The compound is a solid at room temperature .Scientific Research Applications
- Bioisosteric Replacement : Ethyl tetrazole-5-carboxylate acts as a nonclassical bioisostere of carboxylic acids due to its similar acidity (near pKa values). Researchers explore its potential as a replacement for carboxylic acid moieties in drug design .
- Biological Activities : The compound displays a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive effects. Its planar structure facilitates receptor–ligand interactions, and its solubility in lipids aids cell membrane penetration .
Medicinal Chemistry and Drug Development
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 1H-tetrazole-5-carboxylate sodium salt is a chemical compound with the molecular formula C4H5N4NaO2 Tetrazoles are known to mimic the carboxylate group in bioactive molecules, suggesting that they may interact with a variety of biological targets .
Mode of Action
Tetrazoles and carboxylate anions are known to give rise to electrostatic potentials that show a significant local similarity . This suggests that the compound may interact with its targets through electrostatic interactions.
Action Environment
It is known that the compound is a flammable solid and should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be stored in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
sodium;ethyl 1,2,3-triaza-4-azanidacyclopenta-2,5-diene-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2.Na/c1-2-10-4(9)3-5-7-8-6-3;/h2H2,1H3,(H,5,6,7,8,9);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNJMUUEIMIRJX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=N[N-]1.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N4NaO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Tetrazole-5-carboxylic acid ethyl ester sodium salt |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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